molecular formula C10H13N3O B3358427 2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one CAS No. 79899-02-8

2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one

Cat. No. B3358427
CAS RN: 79899-02-8
M. Wt: 191.23 g/mol
InChI Key: RPHFWQMNKTZEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one is a chemical compound that belongs to the family of imidazo[1,5-a]pyrimidin-4(1H)-ones. This compound has been extensively studied in scientific research for its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one is not fully understood, but it has been shown to interact with various molecular targets in the body, including enzymes and receptors. It has been reported to inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in cell signaling pathways. It has also been shown to interact with certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one have been extensively studied in scientific research. This compound has been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has also been shown to modulate the activity of certain enzymes and receptors, which play a crucial role in cell signaling pathways. Additionally, this compound has been shown to exhibit neuroprotective effects, which make it a potential therapeutic agent for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one in lab experiments is its high potency and selectivity towards certain molecular targets. This makes it a useful tool for studying the biological pathways involved in various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain in vivo experiments.

Future Directions

There are several future directions for the study of 2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one. One potential direction is the development of more potent and selective analogs of this compound for use in drug discovery. Another direction is the study of the molecular mechanisms underlying its various biological activities, which may lead to the identification of new therapeutic targets. Additionally, the use of this compound in combination with other drugs may lead to the development of more effective treatments for various diseases.

Scientific Research Applications

2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one has been extensively studied in scientific research for its potential applications in various fields, including medicinal chemistry and drug discovery. This compound has been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-methyl-6-propan-2-yl-1H-imidazo[1,5-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-6(2)10-11-5-8-12-7(3)4-9(14)13(8)10/h4-6,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHFWQMNKTZEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CN=C2C(C)C)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515235
Record name 2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one

CAS RN

79899-02-8
Record name 2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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